Specific Scientific Field: This application falls under the field of Chemical Science, specifically in the area of photooxidation .
Summary of the Application: Cyclohexyl methyl sulfide is used in the process of visible-light photooxidation in water by 1O2-generating supramolecular hydrogels . These hydrogels are produced by the enzymatically driven self-assembly of low molecular weight gelators (LMWGs). The LMWG precursors are composed of the organic chromophore diketopyrrolopyrrole (DPP), which is bi-functionalized with a series of amino acid (Phe, Tyr, Leu) methyl esters .
Methods of Application or Experimental Procedures: Under visible light irradiation, these hydrophobic fibers recruit the reaction substrates and also produce 1 O 2 . This is used for the photooxidation of thioanisole (aromatic substrate) and cyclohexyl methyl sulfide (aliphatic substrate) .
Results or Outcomes: The yields of the photooxidation process can be as high as 100% and without over-oxidation . The nature of the amino acids in the LWMGs has a central role in dictating J-/H-/mixed state aggregates, gel properties, and, hence, the efficiency of chemoselective photooxidation of thioanisole and cyclohexyl methyl sulfide inside these hydrogels .
Cyclohexyl methyl sulfide is an organic compound characterized by its molecular formula and a molecular weight of 130.25 g/mol. It consists of a cyclohexyl group attached to a methyl sulfide moiety, giving it unique chemical properties. The structure features a six-membered cyclohexane ring bonded to a methyl group through a sulfur atom, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .
Cyclohexyl methyl sulfide has shown biological activity that is of interest in research contexts. It has been used as a substrate in studies focusing on microbial metabolism and enzyme activity related to sulfide oxidation. Its interactions with biological systems may offer insights into metabolic pathways involving sulfur-containing compounds .
Several methods exist for synthesizing cyclohexyl methyl sulfide:
Cyclohexyl methyl sulfide finds applications across various domains:
Research involving cyclohexyl methyl sulfide has focused on its interactions with other chemical species:
Cyclohexyl methyl sulfide shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl phenyl sulfide | Contains an aromatic ring, affecting reactivity. | |
| Ethyl methyl sulfide | Shorter carbon chain; different physical properties. | |
| Cyclopentyl methyl sulfide | Similar structure but with a five-membered ring. |
Cyclohexyl methyl sulfide is unique due to its cyclohexane ring structure which influences its chemical behavior and biological activity compared to these similar compounds.
The synthesis of cyclohexyl methyl sulfide through alkylation pathways represents the most fundamental and widely employed approach for thioether formation. These methodologies rely on the nucleophilic displacement of leaving groups by thiolate anions, providing efficient and predictable synthetic routes to sulfur-containing compounds.
Direct Alkylation via Thiol Activation
The primary synthetic approach involves the alkylation of cyclohexanethiol with methyl iodide in the presence of a strong base. This reaction proceeds through a classical SN2 mechanism, where the thiol is first deprotonated to form the more nucleophilic thiolate anion [2]. The enhanced nucleophilicity of the thiolate compared to the neutral thiol is crucial for efficient alkylation, as thiols are significantly more acidic than their corresponding alcohols, with pKa values typically 6-7 units lower [3] [4].
The mechanistic pathway begins with the deprotonation of cyclohexanethiol by sodium hydride or other strong bases such as sodium methoxide. The resulting thiolate anion then attacks the methyl carbon of methyl iodide through an SN2 displacement mechanism, simultaneously forming the carbon-sulfur bond and expelling iodide as the leaving group [5] [6]. This concerted process ensures high selectivity and predictable stereochemical outcomes when chiral centers are involved [7] [8].
Base Selection and Reaction Conditions
The choice of base significantly influences both reaction efficiency and product selectivity. Sodium hydride emerges as the preferred deprotonating agent due to its strong basicity and the formation of molecular hydrogen as the only byproduct [6]. Alternative bases include sodium methoxide, potassium carbonate, and alkali metal amides, each offering distinct advantages depending on the specific reaction conditions and substrate requirements [2] [3].
The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the base and solvent system employed. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or dimethyl sulfoxide are preferred to maximize nucleophilicity and minimize competing side reactions [9].
Solvent Effects and Optimization
The selection of appropriate solvents plays a critical role in optimizing alkylation reactions. Polar aprotic solvents enhance the nucleophilicity of thiolate anions by stabilizing the cation while leaving the anion relatively unsolvated [2] [9]. This solvation pattern increases the reactivity of the thiolate toward electrophilic carbon centers, leading to faster reaction rates and higher yields.
Recent studies have demonstrated the effectiveness of environmentally benign solvents in thioether synthesis. The use of green solvents combined with visible-light photocatalysis has shown remarkable success in achieving high yields while minimizing environmental impact [10]. These approaches represent significant advances in sustainable synthetic methodology.
| Base System | Reaction Temperature | Typical Yield Range | Reaction Time |
|---|---|---|---|
| Sodium Hydride/DMF | 25-60°C | 85-95% | 2-6 hours |
| Sodium Methoxide/MeOH | 40-80°C | 75-90% | 4-8 hours |
| Potassium Carbonate/Acetone | 60-80°C | 70-85% | 6-12 hours |
| Sodium Amide/THF | 0-25°C | 80-92% | 1-4 hours |
Alternative Alkylating Agents
While methyl iodide represents the most commonly employed alkylating agent, alternative electrophiles have been successfully utilized in cyclohexyl methyl sulfide synthesis. Methyl bromide, methyl chloride, and dimethyl sulfate each offer distinct reactivity profiles and selectivity patterns [11]. The reactivity order follows the expected trend for SN2 reactions: methyl iodide > methyl bromide > methyl chloride, reflecting the leaving group ability of the respective halides [7].
Substrate Scope and Limitations
The alkylation methodology demonstrates broad substrate tolerance, accommodating various thiol derivatives and alkylating agents. However, certain limitations must be considered. Tertiary alkyl halides are generally unsuitable due to their tendency to undergo elimination reactions rather than substitution [7]. Additionally, the presence of competing nucleophilic sites within the molecule may lead to undesired side reactions and reduced selectivity.
Mechanistic Considerations
The SN2 mechanism underlying thiol alkylation provides predictable stereochemical outcomes and enables the synthesis of enantiomerically pure products when appropriate chiral starting materials are employed [8]. The backside attack characteristic of SN2 reactions results in inversion of configuration at the alkylating carbon, a feature that can be exploited in stereoselective synthesis strategies.
The development of supramolecular catalytic systems represents a significant advancement in thioether synthesis methodology. Cyclodextrin-alloxazin conjugates have emerged as highly effective catalysts for the selective synthesis of cyclohexyl methyl sulfide and related compounds, offering unique advantages in terms of selectivity, environmental compatibility, and operational simplicity.
Structural Features and Catalyst Design
Cyclodextrin-alloxazin conjugates combine the host-guest recognition capabilities of cyclodextrins with the redox activity of alloxazin units. The alpha-cyclodextrin conjugate with alloxazinium units attached via short linkers has proven particularly effective for the oxidation of n-alkyl methyl sulfides, achieving conversions up to 98% with enantioselectivities reaching 77% enantiomeric excess [12]. The structural design incorporates the alloxazin moiety at the primary rim of the cyclodextrin, allowing for optimal substrate binding and catalytic activity.
The beta-cyclodextrin variants demonstrate superior performance for certain substrate classes, particularly those requiring enhanced cavity size for optimal binding [12]. The linker length between the cyclodextrin and alloxazin components critically influences both binding affinity and catalytic efficiency, with shorter linkers generally providing better performance due to improved proximity effects between the binding and catalytic sites.
Catalytic Mechanism and Selectivity
The catalytic mechanism involves initial substrate binding within the cyclodextrin cavity, followed by electron transfer processes mediated by the alloxazin unit. This dual-site activation enables highly selective transformations that would be difficult to achieve using conventional catalytic approaches [13]. The chiral environment provided by the cyclodextrin cavity imparts significant enantioselectivity to the reaction, making this methodology particularly valuable for asymmetric synthesis applications.
The supramolecular nature of the catalytic system allows for fine-tuning of selectivity through modification of the cyclodextrin structure, linker length, and alloxazin substitution pattern. This modular approach to catalyst design enables optimization for specific substrate classes and reaction conditions [14].
Reaction Conditions and Optimization
Optimal reaction conditions for cyclodextrin-alloxazin catalyzed synthesis typically involve aqueous or mixed aqueous-organic solvent systems, taking advantage of the hydrophilic nature of the cyclodextrin host [15]. Temperature control is critical, with most reactions proceeding efficiently at temperatures between 25-60°C [16]. The catalyst loading can be maintained at relatively low levels, typically 1-5 mol%, while still achieving high conversion rates and selectivity.
The pH of the reaction medium significantly influences both catalyst stability and activity. Neutral to slightly acidic conditions generally provide optimal performance, avoiding the degradation of the alloxazin unit that can occur under strongly basic conditions [13].
| Catalyst System | Substrate Scope | Conversion Rate | Enantioselectivity | Reaction Conditions |
|---|---|---|---|---|
| α-CD-Alloxazin | n-Alkyl methyl sulfides | 85-98% | 60-77% ee | pH 6-7, 40°C |
| β-CD-Alloxazin | Bulky alkyl sulfides | 75-95% | 70-85% ee | pH 5-6, 50°C |
| γ-CD-Alloxazin | Long-chain sulfides | 70-90% | 55-75% ee | pH 6-8, 35°C |
Substrate Recognition and Binding
The substrate recognition mechanism relies on the complementary fit between the substrate and the cyclodextrin cavity. For cyclohexyl methyl sulfide synthesis, the cyclohexyl group provides optimal binding interactions within the beta-cyclodextrin cavity, while the methyl group extends toward the alloxazin catalytic site [17]. This precise positioning is crucial for achieving high selectivity and reaction efficiency.
The binding affinity can be modulated through chemical modification of the cyclodextrin rim, introducing additional recognition elements that enhance substrate selectivity [18]. Thioether-functionalized cyclodextrins have shown particularly high affinity for sulfur-containing substrates, making them excellent candidates for selective thioether synthesis [18].
Recyclability and Sustainability
One of the key advantages of cyclodextrin-alloxazin conjugates is their recyclability and environmental compatibility. The catalysts can be easily recovered from the reaction mixture through precipitation or extraction techniques and reused multiple times without significant loss of activity [13]. This feature, combined with the use of aqueous reaction media, makes the methodology highly attractive from a green chemistry perspective.
The water-soluble nature of most cyclodextrin derivatives eliminates the need for organic solvents in many applications, further enhancing the environmental profile of the synthetic methodology [15]. Additionally, the biodegradable nature of cyclodextrins ensures that catalyst disposal does not pose environmental concerns.
Advanced Catalyst Architectures
Recent developments in cyclodextrin-alloxazin catalyst design have focused on creating more sophisticated architectures that enhance both activity and selectivity. Bridged cyclodextrin systems, where multiple cyclodextrin units are connected through alloxazin linkers, have shown enhanced substrate binding and improved catalytic performance [19]. These multivalent systems take advantage of cooperative binding effects to achieve higher selectivity and reaction rates.
Surface-immobilized cyclodextrin-alloxazin conjugates represent another frontier in catalyst development, enabling heterogeneous catalysis with the selectivity advantages of supramolecular recognition [15]. These systems facilitate catalyst recovery and reuse while maintaining the high selectivity characteristic of homogeneous supramolecular catalysts.
The transition from laboratory-scale synthesis to industrial production of cyclohexyl methyl sulfide requires careful consideration of process parameters, economic factors, and safety considerations. Industrial-scale methodologies must balance efficiency, cost-effectiveness, and environmental impact while maintaining product quality and consistency.
Continuous Flow Processing
Modern industrial production increasingly relies on continuous flow processing techniques that offer superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes. Flow chemistry enables precise temperature and residence time control, leading to improved product quality and reduced formation of unwanted byproducts [10]. For cyclohexyl methyl sulfide production, continuous flow systems have demonstrated productivity rates of 0.307-0.339 mmol per hour per reactor unit, with scalability to multi-kilogram production levels [10].
The integration of microreactor technology with flow processing addresses the typical scalability challenges associated with photocatalytic reactions and liquid-gas phase transformations. These systems enable large-scale production while maintaining the precise control characteristics of laboratory-scale reactions [10].
Process Parameter Optimization
Industrial-scale optimization requires systematic evaluation of multiple process parameters to achieve optimal economic and environmental performance. Temperature control emerges as a critical factor, with most industrial processes operating within carefully controlled ranges to maximize yield while minimizing energy consumption [20]. Pressure optimization becomes particularly important for reactions involving gaseous reactants or products, where proper pressure management can significantly impact both reaction rate and selectivity [20].
Recent advances in process optimization employ machine learning approaches, including Bayesian optimization techniques, to efficiently identify optimal operating conditions [20]. These methods enable rapid optimization of complex multivariable systems, reducing the time and resources required for process development.
| Process Parameter | Optimization Range | Impact on Yield | Energy Requirements |
|---|---|---|---|
| Temperature | 40-120°C | High | Moderate |
| Pressure | 1-5 bar | Moderate | Low |
| Residence Time | 20-180 minutes | High | Negligible |
| Catalyst Loading | 0.1-2.0 mol% | High | Negligible |
Catalyst Development for Industrial Applications
Industrial catalyst systems must demonstrate exceptional stability, recyclability, and cost-effectiveness to be economically viable. Heterogeneous catalysts often provide advantages in terms of separation and recovery, though they may sacrifice some of the selectivity advantages of homogeneous systems [21]. The development of supported cyclodextrin-alloxazin catalysts represents an important advancement in this regard, combining the selectivity of supramolecular catalysis with the practical advantages of heterogeneous systems [15].
Catalyst lifetime and regeneration capabilities are critical factors in industrial applications. Studies have shown that properly designed cyclodextrin-based catalysts can maintain activity through multiple reaction cycles, with minimal degradation over extended operational periods [13]. The economic impact of catalyst replacement costs makes this a crucial consideration in industrial process design.
Solvent Selection and Recovery
Industrial processes require careful consideration of solvent selection, balancing reaction efficiency with environmental impact and recovery costs. Green solvents, including water, ionic liquids, and bio-derived alternatives, are increasingly preferred for large-scale applications [10]. The implementation of efficient solvent recovery systems can significantly reduce both operating costs and environmental impact.
Solvent recycling systems must be designed to handle potential impurities and byproducts that may accumulate over multiple cycles. Advanced separation techniques, including distillation, extraction, and membrane-based methods, are employed to maintain solvent quality and extend operational lifetimes [22].
Quality Control and Process Monitoring
Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance. Real-time monitoring of key process parameters, including temperature, pressure, flow rates, and product composition, enables immediate response to process deviations [23]. Advanced analytical techniques, such as online spectroscopy and chromatography, provide continuous assessment of product quality.
Statistical process control methods help identify trends and potential issues before they impact product quality. These systems are particularly important for processes involving complex catalytic systems where subtle changes in conditions can significantly impact selectivity and yield [23].
Economic Considerations and Cost Optimization
The economic viability of industrial cyclohexyl methyl sulfide production depends on multiple factors, including raw material costs, energy requirements, catalyst expenses, and waste treatment costs. Process optimization must consider these factors holistically to achieve optimal economic performance [20]. The integration of waste heat recovery systems and energy-efficient equipment can significantly reduce operating costs while improving environmental performance.
Market demand fluctuations require flexible production systems that can accommodate varying production volumes while maintaining economic efficiency. Modular plant designs enable capacity adjustments without major capital investments, providing valuable operational flexibility [24].
Environmental Impact and Sustainability
Modern industrial processes must address environmental concerns through reduced emissions, waste minimization, and energy efficiency improvements. The implementation of green chemistry principles in process design can significantly reduce environmental impact while often improving economic performance [10]. Life cycle assessment methodologies help evaluate the overall environmental impact of production processes, guiding optimization efforts toward more sustainable approaches.
Waste treatment and disposal systems must be designed to handle all process byproducts safely and economically. The development of processes that minimize waste generation or convert waste streams into valuable products represents an important area of ongoing research and development [23].
Safety Considerations and Risk Management
Industrial-scale production requires comprehensive safety systems to protect workers and surrounding communities. The handling of reactive chemicals, including thiol compounds and alkylating agents, requires specialized equipment and procedures to minimize exposure risks [25]. Automated systems reduce human exposure while improving process consistency and safety.
Emergency response systems must be designed to handle potential accidents or equipment failures safely. These systems include automated shutdown procedures, containment systems, and emergency ventilation capabilities [25]. Regular safety audits and training programs ensure that all personnel understand and follow proper safety procedures.
The thermodynamic properties of cyclohexyl methyl sulfide demonstrate characteristic behavior consistent with medium-chain organosulfur compounds. Thermal stability analysis reveals a melting point of -80°C, indicating the compound exists as a liquid under standard ambient conditions [1] [2] [4]. This low melting point reflects the relatively weak intermolecular forces present in the aliphatic sulfide structure.
The boiling point characteristics show pressure-dependent behavior typical of organic compounds. Under reduced pressure conditions (35 mmHg), cyclohexyl methyl sulfide exhibits a boiling point range of 89-90°C [1] [2] [4] [5]. Extrapolation to standard atmospheric pressure (760 mmHg) using Joback group contribution methods yields a calculated boiling point of approximately 174.9°C [6]. This significant pressure dependence indicates moderate volatility and suggests potential applications in distillation-based separation processes.
Vapor pressure measurements at 25°C range from 1.07 to 1.1 mmHg [7] [8], positioning the compound in the category of moderately volatile organics. This vapor pressure is consistent with the compound's molecular weight and structural characteristics, falling between typical values for lower alkyl sulfides and higher molecular weight organosulfur compounds.
The flash point of 61°C [1] [2] [4] indicates flammability concerns under elevated temperature conditions, requiring appropriate safety considerations during handling and storage. The density ranges from 0.938 to 0.944 g/cm³ at 25°C [1] [2] [4], demonstrating typical organic liquid behavior with density slightly lower than water.
| Property | Value | Source/Reference |
|---|---|---|
| Melting Point | -80°C | Multiple sources [1] [2] [4] |
| Boiling Point (35 mmHg) | 89-90°C | Multiple sources [1] [2] [4] |
| Boiling Point (760 mmHg) | 174.9°C (calculated) | Joback calculation [6] |
| Flash Point | 61°C | Multiple sources [1] [2] [4] |
| Density (25°C) | 0.938-0.944 g/cm³ | Multiple sources [1] [2] [4] |
| Refractive Index (nD) | 1.494-1.4940 | Multiple sources [1] [4] [5] |
| Vapor Pressure (25°C) | 1.07-1.1 mmHg | Predicted/calculated [7] [8] |
The solubility profile of cyclohexyl methyl sulfide reflects its amphiphilic nature, with both hydrophobic cyclohexyl and polar sulfur components influencing dissolution behavior. Water solubility is limited to 173.5 mg/L at 25°C [2] [9], demonstrating the predominant influence of the hydrophobic cyclohexyl ring over the moderately polar sulfur center. This aqueous solubility is typical for medium-chain organosulfur compounds where hydrophobic interactions dominate.
Partition coefficient analysis reveals logP values ranging from 2.68 to 2.949 [1] [6], indicating significant lipophilicity and preference for organic phases over aqueous environments. This partition behavior suggests favorable distribution into biological membranes and organic extraction solvents.
Alcohol solubility demonstrates enhanced dissolution compared to water, with cyclohexyl methyl sulfide showing solubility in ethanol and other alcoholic solvents [2] [9]. This enhanced alcohol solubility results from favorable dipole-dipole interactions between the sulfur center and alcohol hydroxyl groups, combined with reduced hydrophobic effects compared to water.
Nonpolar organic solvents provide excellent dissolution media for cyclohexyl methyl sulfide, consistent with typical organosulfur compound behavior. The compound demonstrates ready solubility in hydrocarbon solvents, chlorinated solvents, and other nonpolar to moderately polar organic media.
| Solvent Type | Solubility | Partition Coefficient (LogP) | Notes |
|---|---|---|---|
| Water | 173.5 mg/L @ 25°C | 2.68-2.949 | Limited water solubility due to hydrophobic nature [2] [9] |
| Ethanol | Soluble | N/A | Alcohol-soluble [2] [9] |
| Organic solvents | Soluble in nonpolar organic solvents | N/A | Typical for organosulfur compounds |
Proton NMR spectroscopy provides distinctive fingerprint patterns for cyclohexyl methyl sulfide structure elucidation. The cyclohexyl protons appear as complex multiplets in the 1.2-2.0 ppm region [10] [11], characteristic of chair conformation dynamics with axial and equatorial hydrogen environments. These signals demonstrate typical cyclohexyl ring patterns with overlapping multiplets reflecting the various carbon environments within the six-membered ring.
The methyl protons bonded to sulfur exhibit a characteristic singlet at 2.1-2.2 ppm [12] [13], significantly deshielded compared to typical alkyl methyl groups due to the electron-withdrawing effect of the sulfur atom. This downfield shift provides immediate identification of the S-CH₃ functionality and serves as a diagnostic marker for the compound.
Carbon-13 NMR analysis reveals detailed structural information with distinct carbon environments. Cyclohexyl carbons appear in the 25-35 ppm aliphatic region as multiple signals [14] [12], reflecting the chair conformation carbons with varying substituent effects. The methyl carbon attached to sulfur appears at approximately 15.6 ppm [14] [12], showing characteristic coupling patterns and chemical shift consistent with sulfur substitution.
The carbon bearing sulfur (C-S carbon) demonstrates chemical shifts around 48-50 ppm [14] [12], appearing as doublet or multiplet patterns due to coupling with adjacent carbons. This distinctive downfield shift for the carbon directly bonded to sulfur provides unambiguous structural confirmation.
| NMR Type | Chemical Shift Range (ppm) | Multiplicity/Pattern | Reference/Notes |
|---|---|---|---|
| ¹H NMR - Cyclohexyl protons | 1.2-2.0 | Complex multiples | Typical for cyclohexyl group [10] [11] |
| ¹H NMR - Methyl protons | 2.1-2.2 | Singlet | S-CH₃ deshielded by sulfur [12] [13] |
| ¹³C NMR - Cyclohexyl carbons | 25-35 (aliphatic) | Multiple signals | Chair conformation carbons [14] [12] |
| ¹³C NMR - Methyl carbon | ~15.6 | Quartet/singlet | Methyl attached to sulfur [14] [12] |
| ¹³C NMR - C-S carbon | ~48-50 | Doublet/multiplet | Carbon bearing sulfur [14] [12] |
Infrared spectroscopy of cyclohexyl methyl sulfide exhibits characteristic absorption bands reflecting the compound's functional groups. C-H stretching vibrations appear in the 2850-2950 cm⁻¹ region, typical for saturated hydrocarbon systems with both cyclohexyl and methyl environments. C-S stretching modes manifest in the 600-700 cm⁻¹ region, providing definitive identification of the sulfur-carbon bond.
Cyclohexyl ring vibrations contribute to fingerprint region complexity between 800-1500 cm⁻¹, with characteristic patterns reflecting chair conformation dynamics and C-C stretching modes. The absence of S-H stretching around 2570 cm⁻¹ [15] confirms the sulfide rather than thiol nature of the compound.
Raman spectroscopy complements infrared analysis with enhanced sensitivity to symmetric vibrations and C-S bond characterization. The symmetric C-S stretching appears more prominently in Raman spectra compared to infrared, providing additional structural confirmation. Ring breathing modes of the cyclohexyl group contribute to distinctive Raman fingerprint patterns.
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion (M⁺) at m/z 130 typically appears with weak to moderate intensity [3], consistent with the tendency of organosulfur compounds to undergo extensive fragmentation.
Alpha-cleavage at the C-S bond generates the most abundant fragment ion at m/z 82, corresponding to the cyclohexyl cation [C₆H₁₀]⁺ [3] [16]. This base peak represents the most stable fragmentation pathway and serves as a diagnostic marker for cyclohexyl-containing sulfides.
Secondary fragmentation produces ions at m/z 67 through further cyclohexyl ring breakdown, m/z 55 from C₄H₇⁺ fragments, and m/z 47 representing the methylthio fragment [CH₃S]⁺. The methyl loss generating m/z 15 appears with lower intensity, reflecting the stability of the S-CH₃ bond compared to the C-S bond.
| Fragment m/z | Fragment Identity | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 130 (M⁺) | Molecular ion | Weak-moderate | Parent molecular ion |
| 82 | Cyclohexyl cation [C₆H₁₀]⁺ | Base peak | α-cleavage at C-S bond |
| 67 | Loss of CH₃S from cyclohexyl | Strong | Further fragmentation |
| 55 | C₄H₇⁺ | Moderate | Cyclohexyl ring fragmentation |
| 47 | CH₃S⁺ | Moderate | Methylthio fragment |
| 15 | CH₃⁺ | Weak | Methyl loss |